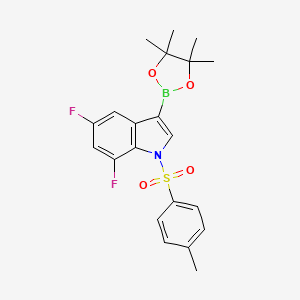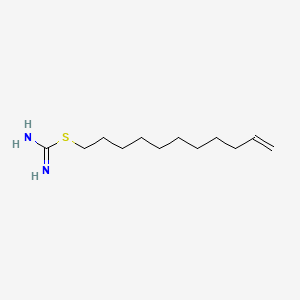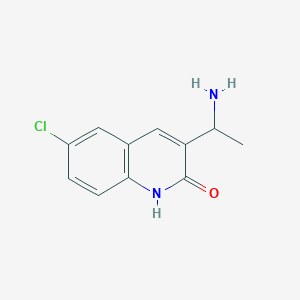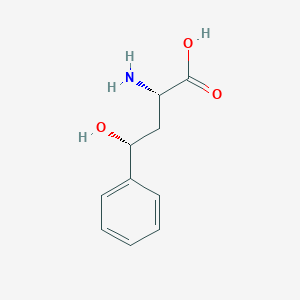
(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form (3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with allyl alcohol under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in drug discovery and development.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which (4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s strained structure makes it a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of molecules it is incorporated into. This property is particularly valuable in medicinal chemistry, where it can improve the pharmacokinetic properties of drug candidates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-oxetanemethanol: This compound also features an oxetane ring and is used in similar applications, such as the synthesis of polymers and pharmaceuticals.
3-(Bromomethyl)oxetan-3-yl)methanol: An intermediate in the synthesis of (4-(3-(Allyloxy)oxetan-3-yl)-2,5-difluorophenyl)methanol, it shares similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the allyloxy group and the difluorophenyl moiety. These functional groups confer specific reactivity and properties that distinguish it from other oxetane-containing compounds. The difluorophenyl group, in particular, can enhance the compound’s stability and reactivity in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C13H14F2O3 |
|---|---|
Molekulargewicht |
256.24 g/mol |
IUPAC-Name |
[2,5-difluoro-4-(3-prop-2-enoxyoxetan-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14F2O3/c1-2-3-18-13(7-17-8-13)10-5-11(14)9(6-16)4-12(10)15/h2,4-5,16H,1,3,6-8H2 |
InChI-Schlüssel |
COKKRHIOZNEXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1(COC1)C2=C(C=C(C(=C2)F)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13333043.png)
![6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)

![4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13333074.png)

![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)



![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)

